molecular formula C25H24N2O3 B2422417 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 851406-46-7

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2422417
CAS No.: 851406-46-7
M. Wt: 400.478
InChI Key: MPGOIAMOQMLRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

Research has shown that certain derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one exhibit significant antiproliferative activities. These compounds have been tested against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Notably, one compound demonstrated specific cytotoxicity against nasopharyngeal carcinoma cell lines without detectable cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM (I‐Li Chen et al., 2013).

Anticancer Naphthalimide Derivatives

Some naphthalimide derivatives, related to the chemical structure , have shown potent anticancer activity. These compounds, including compound 17, exhibit mechanisms such as inducing autophagy and senescence in cancer cells. They have demonstrated significant antitumor effects in various cancer models, including murine leukemia and human non-small cell lung cancer, without provoking hematotoxicity (E. Van Quaquebeke et al., 2007).

ERK2 Inhibition and Cytotoxicity

Newly synthesized compounds related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide have been targeted as candidates for inhibiting extracellular signal-regulated kinases (ERK1/2) with notable antineoplastic activity. These compounds have shown considerable cytotoxic activities against various tumor cell lines, suggesting their potential as leads for the development of novel chemotherapeutic agents (A. Aly et al., 2018).

Structural and Spectroscopic Studies

Studies on structural aspects of certain isoquinoline derivatives related to the compound have been conducted. These studies include the formation of gels and crystalline salts with different acids, as well as the investigation of fluorescence properties upon interaction with various substances. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in different fields (A. Karmakar et al., 2007).

Protein Kinase Inhibition

Isoquinolinesulfonamides, structurally related to the chemical of interest, have been identified as potent inhibitors of various protein kinases, including cyclic nucleotide-dependent protein kinase and protein kinase C. These inhibitors exhibit selective inhibition toward certain protein kinases, indicating their potential as therapeutic agents in conditions where these enzymes are implicated (H. Hidaka et al., 1984).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the reaction of 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-bromoethylamine hydrobromide to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide. This intermediate is then reacted with 2-naphthol and acetic anhydride to form the final product.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "2-bromoethylamine hydrobromide", "2-naphthol", "acetic anhydride" ], "Reaction": [ "Step 1: React 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with thionyl chloride to form 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride.", "Step 2: React 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride with 2-bromoethylamine hydrobromide in the presence of triethylamine to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide.", "Step 3: React N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide with 2-naphthol and acetic anhydride in the presence of triethylamine to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide." ] }

CAS No.

851406-46-7

Molecular Formula

C25H24N2O3

Molecular Weight

400.478

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C25H24N2O3/c1-16-7-8-17(2)24-22(16)14-20(25(29)27-24)11-12-26-23(28)15-30-21-10-9-18-5-3-4-6-19(18)13-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

MPGOIAMOQMLRTL-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)COC3=CC4=CC=CC=C4C=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.